![molecular formula C6H9N3O B1659972 3-methyl-6-(methylamino)pyrimidin-4(3H)-one CAS No. 698-82-8](/img/structure/B1659972.png)
3-methyl-6-(methylamino)pyrimidin-4(3H)-one
Overview
Description
3-methyl-6-(methylamino)pyrimidin-4(3H)-one, also known as MPA, is a synthetic compound that has been of great interest to researchers due to its potential applications in various scientific fields. MPA is a pyrimidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
3-methyl-6-(methylamino)pyrimidin-4(3H)-one works by binding to the active site of DHFR, preventing the enzyme from carrying out its normal function of converting dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
3-methyl-6-(methylamino)pyrimidin-4(3H)-one has been found to have a wide range of biochemical and physiological effects. In addition to its role as a DHFR inhibitor, 3-methyl-6-(methylamino)pyrimidin-4(3H)-one has been shown to have anti-inflammatory and anti-tumor properties. It has also been found to inhibit the growth of various bacterial and viral pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in lab experiments is its ability to selectively inhibit DHFR, making it a valuable tool for studying the role of nucleotides in various biological processes. However, one limitation of using 3-methyl-6-(methylamino)pyrimidin-4(3H)-one is that it can be toxic to cells at high concentrations, making it important to carefully control the dosage used in experiments.
Future Directions
There are many potential future directions for research involving 3-methyl-6-(methylamino)pyrimidin-4(3H)-one. One area of interest is the development of new drugs that target DHFR, which could be used to treat a wide range of diseases. Another area of interest is the use of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one as a tool for studying the role of nucleotides in cancer development and progression. Additionally, there is potential for the use of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in the development of new antibiotics, as it has been shown to inhibit the growth of various bacterial pathogens.
Scientific Research Applications
3-methyl-6-(methylamino)pyrimidin-4(3H)-one has been widely used in scientific research due to its ability to selectively inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, making it a valuable tool for studying the role of these molecules in various biological processes.
properties
IUPAC Name |
3-methyl-6-(methylamino)pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-6(10)9(2)4-8-5/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGJDGJYQADAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262838 | |
Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(methylamino)pyrimidin-4(3H)-one | |
CAS RN |
698-82-8 | |
Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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